molecular formula C10H7N3O8S B11509212 methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate

Cat. No.: B11509212
M. Wt: 329.25 g/mol
InChI Key: AAVNARWROLCHOP-UHFFFAOYSA-N
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Description

Methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of nitro groups, an oxido group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate typically involves the nitration of a benzothiazole precursor followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification step involves reacting the nitrated benzothiazole with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups can be replaced by other nucleophiles.

    Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction Products: Amino derivatives of the benzothiazole.

    Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.

    Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester functional group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the class, lacking the nitro and ester functional groups.

    4,6-Dinitrobenzothiazole: A similar compound with nitro groups but without the ester functional group.

    Methyl Benzothiazole Acetate: A compound with an ester functional group but lacking the nitro groups.

Uniqueness

Methyl (4,6-dinitro-1-oxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate is unique due to the combination of nitro groups, an oxido group, and an ester functional group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7N3O8S

Molecular Weight

329.25 g/mol

IUPAC Name

methyl 2-(4,6-dinitro-1,3-dioxo-1,2-benzothiazol-2-yl)acetate

InChI

InChI=1S/C10H7N3O8S/c1-21-8(14)4-11-10(15)9-6(13(18)19)2-5(12(16)17)3-7(9)22(11)20/h2-3H,4H2,1H3

InChI Key

AAVNARWROLCHOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C=C(C=C2S1=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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